DL-Valine-2-d1
Description
Foundational Principles of Isotopic Labeling and its Utility in Scientific Inquiry
Isotopic labeling is a technique used to track the journey of a molecule or atom through a chemical reaction or a biological system. wikipedia.orgstudysmarter.co.uk It involves the replacement of a specific atom within a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. creative-proteomics.com These isotopes can be either stable or radioactive. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected based on their mass difference using mass spectrometry or through their unique nuclear properties in NMR spectroscopy. wikipedia.orgmetwarebio.com
The core principle behind isotopic labeling is that the labeled molecule is chemically almost identical to its unlabeled counterpart, allowing it to participate in biological and chemical processes in the same way. metwarebio.com This enables researchers to use the isotope as a tracer to elucidate metabolic pathways, quantify molecular fluxes, and understand reaction mechanisms. silantes.comnih.gov For instance, by introducing a stable isotope-labeled compound into a cell or organism, scientists can follow its metabolic fate, identifying the various molecules it is converted into. diagnosticsworldnews.comcreative-proteomics.com This methodology is fundamental to metabolomics and has significantly advanced our understanding of cellular metabolism. silantes.com
One of the key phenomena associated with deuterium labeling is the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can slow down the rate of a chemical reaction. This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. The KIE is a powerful tool for studying reaction mechanisms, as it can help identify the rate-determining step of a reaction. acs.org In pharmaceutical research, this effect is exploited to improve the metabolic stability of drugs by deuterating positions on the molecule that are susceptible to metabolic breakdown. acs.org
Contextualization of Valine as a Branched-Chain Amino Acid in Biological Systems
Valine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. wikipedia.org It is one of the three branched-chain amino acids (BCAAs), along with leucine (B10760876) and isoleucine, characterized by a non-linear aliphatic side chain. creative-proteomics.com Its chemical formula is C₅H₁₁NO₂. Valine is hydrophobic and is typically found in the interior of proteins, where it contributes to the protein's three-dimensional structure through hydrophobic interactions. arizona.edu
Valine plays a multitude of critical roles in the body. It is integral to protein synthesis, tissue repair, and muscle metabolism. researchgate.net During periods of intense physical activity or metabolic stress, valine can be broken down to provide energy. creative-proteomics.com Its catabolism produces succinyl-CoA, an intermediate that enters the citric acid cycle (TCA cycle) for ATP production. Valine is also involved in maintaining nitrogen balance, supporting immune function, and regulating oxidative stress. creative-proteomics.comnih.gov Furthermore, it is a precursor for the synthesis of other important molecules and contributes to the proper functioning of the central nervous system. creative-proteomics.com
The metabolic pathway of valine begins with a transamination reaction, followed by oxidative decarboxylation. creative-proteomics.com Disruptions in its metabolism have been linked to several health conditions. creative-proteomics.com Due to their shared metabolic enzymes and transport systems, the BCAAs can compete with each other, meaning an excess of one can affect the metabolism of the others. nih.gov
| Property | Description |
| Classification | Essential, Branched-Chain Amino Acid (BCAA) |
| Chemical Formula | C₅H₁₁NO₂ |
| Key Functions | Protein synthesis, muscle metabolism, energy production, nitrogen balance |
| Metabolic Fate | Catabolized to succinyl-CoA, an intermediate in the TCA cycle |
| Dietary Sources | Meats, dairy products, grains, legumes, soy products |
Strategic Rationale for Deuteration at the C2 Position (alpha-carbon) in DL-Valine: DL-Valine-2-d1 as a Research Probe
This compound is a form of valine where the hydrogen atom at the alpha-carbon (the C2 position) is replaced by a deuterium atom. This specific placement of the deuterium label is strategically important for several research applications. The alpha-hydrogen is directly involved in many enzymatic reactions, including transamination and racemization. mdpi.com Therefore, deuterating this position allows for the detailed study of these reaction mechanisms through the kinetic isotope effect. acs.org
The substitution of hydrogen with deuterium at the C2 position can significantly slow down reactions where the cleavage of the C-H bond at this position is the rate-limiting step. This makes this compound an invaluable probe for investigating enzyme kinetics and mechanisms. acs.orgnih.gov Compounds containing α-deuterated amino acids have shown improved metabolic stability, which is a desirable characteristic in drug development. acs.orgnih.gov
In the field of protein structural analysis, particularly using NMR spectroscopy, selective deuteration is a powerful technique. nih.gov The incorporation of α-deuterated L-valine into proteins helps in simplifying complex ¹H NMR spectra. nih.gov By replacing the alpha-proton with a deuteron (B1233211), the corresponding signal in the proton NMR spectrum is eliminated, which aids in the assignment of other resonances, especially in large proteins where signals often overlap. nih.govstudymind.co.uk For example, comparing the spectra of a normal protein with one containing α-deuterated valine allows for the unambiguous identification of signals originating from valine residues. nih.gov
Furthermore, this compound serves as an internal standard in mass spectrometry-based quantitative analyses. Because it is chemically identical to natural valine but has a higher mass, it can be added to a biological sample in a known quantity. By comparing the mass spectrometer signal of the deuterated standard to the natural analyte, researchers can accurately quantify the amount of valine in the sample. This is a common application in metabolomics and pharmacokinetic studies. mdpi.com
| Analytical Technique | Application of this compound | Research Finding Enabled |
| Enzyme Kinetics | Substrate for enzymatic reactions | Elucidation of reaction mechanisms via the Kinetic Isotope Effect |
| NMR Spectroscopy | Incorporation into proteins | Simplification of spectra and assignment of proton resonances |
| Mass Spectrometry | Internal standard for quantification | Accurate measurement of valine concentrations in biological samples |
| Metabolic Studies | Tracer for metabolic pathways | Tracking the flow of valine through various metabolic routes |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-deuterio-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-QYKNYGDISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(C)C)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dl Valine 2 D1
Advanced Chemical Synthesis Approaches for Alpha-Deuterated Amino Acids
Chemical synthesis offers direct routes to introduce deuterium (B1214612) labels into amino acids. For DL-Valine-2-d1, strategies often leverage reactions that facilitate hydrogen-deuterium exchange at the alpha-carbon, frequently coupled with racemization.
Stereocontrolled Deuterium Incorporation Techniques
A prominent chemical method for achieving alpha-deuteration of amino acids involves the use of pyridoxal (B1214274) and deuterium oxide (D₂O). This approach, often catalyzed by pyridoxal phosphate (B84403) (PLP)-dependent enzymes or chemical mimics, facilitates the reversible deprotonation of the alpha-carbon. When conducted in D₂O, the proton at the alpha-carbon is exchanged for deuterium nih.govnih.gov. This method is particularly effective for introducing deuterium at the alpha-position. Research indicates that the pyridoxal/D₂O exchange reaction of the alpha-CH of amino acids is known to be accompanied by racemization nih.gov. This inherent racemization is key to producing the DL form of deuterated valine. For instance, using a D-amino acid as a starting material in such a reaction can lead to the formation of an L-amino acid that is fully deuterated at its alpha-position, and vice versa, effectively generating a racemic mixture of the deuterated compound nih.gov.
While highly stereoselective methods exist for producing enantiopure deuterated amino acids, such as those employing chiral auxiliaries or specific catalytic systems researchgate.netacs.org, the synthesis of this compound benefits from reactions that inherently promote racemization during deuterium incorporation. For example, a chemical strategy for valine synthesis involves the bromination of isovaleric acid followed by amination, yielding racemic valine orgsyn.org. Adapting such pathways with deuterated reagents or conditions could, in principle, lead to deuterated valine, though the pyridoxal-mediated exchange in D₂O remains a more direct route for alpha-deuteration with concomitant racemization.
Racemization and Chiral Resolution in Deuterated Valine Synthesis
The synthesis of this compound is intrinsically linked to racemization processes. As noted, the pyridoxal-catalyzed exchange of the alpha-hydrogen with deuterium in D₂O leads to the formation of a racemic mixture of deuterated valine nih.gov. This means that the deuterium incorporation step itself can serve as the racemization step, directly yielding the desired this compound.
If, however, a stereoselective synthesis were to produce an enantiopure alpha-deuterated valine, subsequent chemical resolution would be required to obtain the DL form. Standard methods for chiral resolution of valine, such as using resolving agents like dibenzoyl-L-tartaric acid (L-DBTA) with DL-valine, can be adapted. These methods typically involve forming diastereomeric salts that can be separated based on differential solubility, followed by liberation of the individual enantiomers google.comresearchgate.net. Racemization of an enantiomerically enriched amino acid can also be achieved chemically, often under basic conditions or with specific catalysts, to regenerate the racemic mixture for further processing or resolution google.com. However, for this compound, the most efficient chemical route leverages the inherent racemization that occurs during the alpha-deuteration process itself.
Enzymatic and Biotechnological Routes for Site-Specific Deuteration of Amino Acids
Enzymatic and biotechnological methods offer highly specific and often milder alternatives for introducing deuterium labels. These approaches leverage the inherent selectivity of enzymes to target specific positions within amino acid molecules.
Several enzymes have been identified and engineered for site-specific deuteration of amino acids. For instance, α-oxoamine synthases, such as SxtA AONS, have demonstrated the capability to produce α-deuterated amino acids and esters site- and stereoselectively using D₂O as the deuterium source nih.govacs.org. These biocatalysts operate via pyridoxal phosphate-dependent mechanisms, similar to the chemical approaches, but with enhanced control over selectivity nih.govacs.org.
Another significant enzymatic system involves the isoleucine epimerization enzyme DsaD, often paired with a partner protein DsaE. This dual-protein system can catalyze H/D exchange at both the α and β positions of amino acids. When DsaD is used alone in D₂O, it leads exclusively to α-deuteration nih.govwisc.eduacs.orgresearchgate.netresearchgate.net. These enzymatic methods are attractive due to their mild reaction conditions, high specificity, and the potential to avoid protecting group strategies common in chemical synthesis nih.govresearchgate.netrsc.org. Furthermore, these biocatalytic routes can be optimized for preparative-scale synthesis, providing access to isotopically labeled amino acids for various research applications nih.govacs.orgrsc.org.
Evaluation and Optimization of Deuterium Enrichment and Isotopic Purity in Synthesized this compound
Accurate determination of deuterium enrichment and isotopic purity is crucial for the reliable use of this compound in scientific research. A combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this evaluation.
NMR Spectroscopy provides insights into the structural integrity of the synthesized compound and can confirm the position of the deuterium label. ¹H NMR can detect the absence or reduction of the signal corresponding to the alpha-proton, while ²H NMR can directly confirm the presence and location of deuterium atoms. NMR can also offer an estimation of relative isotopic purity by comparing the signal intensities of deuterated versus protonated species nih.govrsc.org.
Mass Spectrometry (MS) , particularly high-resolution MS techniques such as Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS), is highly effective for quantifying deuterium enrichment and isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues, the percentage of deuterium incorporation can be accurately determined rsc.orgpitt.edunih.gov. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Dilution Mass Spectrometry (IDMS) are also utilized, often in conjunction with chromatographic separation, to precisely measure isotopic enrichment and identify impurities pitt.edunih.govnih.govacs.org. For example, LC-ESI-MS/MS can provide detailed isotopic distribution patterns, allowing for precise calculation of isotopic enrichment nih.gov.
Optimization of the synthesis process is key to achieving high deuterium enrichment and isotopic purity. This involves careful control of reaction parameters such as temperature, reaction time, concentration of reagents (especially D₂O), and the purity of starting materials and catalysts. Post-synthesis purification steps, such as recrystallization or chromatography, are also critical for removing any residual protonated valine or other impurities, thereby maximizing the isotopic purity of the final this compound product orgsyn.org.
Compound List:
this compound
L-Valine-d8
DL-Valine-d
DL-Valine-d-1
L-Valine
D-Valine
Pyridoxal
Pyridoxal Phosphate (PLP)
DsaD (Enzyme)
DsaE (Enzyme)
SxtA AONS (Enzyme)
Advanced Spectroscopic and Chromatographic Characterization of Dl Valine 2 D1
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Stereochemical Analysis
NMR spectroscopy is indispensable for elucidating the structure and confirming the isotopic labeling of DL-Valine-2-d1. Different NMR experiments probe various nuclear interactions, providing complementary information.
Deuterium (B1214612) NMR (2H NMR) for Direct Detection of Deuteration
Deuterium NMR (²H NMR) directly detects the deuterium nucleus (²H), offering a straightforward method to confirm the presence and location of deuteration. In this compound, the deuterium atom is situated at the alpha-carbon (C2). A ²H NMR spectrum would reveal a signal corresponding to this deuterated position, providing direct evidence of the isotopic substitution. The chemical shift of deuterium in a C-D bond is generally similar to that of the corresponding C-H bond, but it is influenced by the molecular environment. ²H NMR is also highly sensitive to molecular motion, which can provide insights into the dynamics of the deuterated site in solid-state or solution nih.govchemrxiv.orgrsc.org. Studies on deuterated amino acids have successfully employed ²H NMR to confirm specific labeling sites nih.govrsc.org.
Proton NMR (1H NMR) Analysis in Deuterated Solvents for Residual Proton Signals
Proton NMR (¹H NMR) is a fundamental technique for structural characterization. When this compound is analyzed in deuterated solvents (e.g., D₂O, DMSO-d₆), the solvent signals are suppressed, allowing for the observation of the molecule's proton signals. In this compound, the alpha-proton is replaced by deuterium, meaning the characteristic doublet signal for the alpha-proton observed in non-deuterated valine would be absent or significantly diminished in the ¹H NMR spectrum chemicalbook.com. The remaining proton signals would originate from the amino group (-NH₂) and the two methyl groups (-CH₃) of the isopropyl side chain. The methyl groups typically appear as two distinct doublets due to the chiral center at the alpha-carbon and the isopropyl structure chemicalbook.combmrb.io. The amino protons may appear as broad signals, with their chemical shifts being dependent on the solvent and pH mdpi.com.
Table 1: Expected ¹H NMR Chemical Shifts for this compound (in D₂O, approximate values)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -NH₂ / -NH₃⁺ | Variable (e.g., 2.5 - 4.0) | Broad | Exchangeable, dependent on pH and solvent |
| -CH (alpha) | Absent/Negligible | N/A | Deuterated at C2 |
| -CH₃ (geminal) | ~0.95 - 1.05 | Doublet | Isopropyl group |
| -CH₃ (other geminal) | ~0.95 - 1.05 | Doublet | Isopropyl group |
Carbon-13 NMR (13C NMR) and Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)
Carbon-13 NMR (¹³C NMR) provides information about the carbon backbone of this compound. The C2 carbon, directly bonded to deuterium, may exhibit a slight isotopic shift and potentially broadened signals compared to its non-deuterated counterpart due to residual C-D coupling or quadrupolar effects cdnsciencepub.com. The signals for the carboxyl carbon (C1) and the methyl carbons (C3, C4) are expected to remain largely unchanged from those of standard valine omicsonline.org.
Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for confirming structural assignments and the location of the deuterium label.
HSQC correlates directly bonded ¹H and ¹³C nuclei. In this compound, the absence of the alpha-proton would result in the lack of an HSQC correlation between C2 and the alpha-proton. HSQC would effectively map the correlations between the methyl protons and their respective methyl carbons bmrb.iowikipedia.orgrsc.org.
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation of this compound
Two-dimensional (2D) NMR techniques provide detailed insights into molecular connectivity and spatial relationships, aiding in the comprehensive structural elucidation of this compound.
COSY (Correlation Spectroscopy) identifies ¹H-¹H scalar couplings, revealing connectivity between neighboring protons. In this compound, COSY would primarily show correlations within the methyl groups and potentially between the methyl protons and the now-deuterated alpha-carbon, though the latter would be absent. It helps confirm the presence of the isopropyl moiety bmrb.iowikipedia.orgcreative-biostructure.comweebly.com.
TOCSY (Total Correlation Spectroscopy) identifies entire spin systems by showing through-bond correlations between all coupled protons within a network. This technique is valuable for confirming the intactness of the valine side chain creative-biostructure.comweebly.comnmims.eduamazonaws.com.
Mass Spectrometry (MS) Techniques for Isotopic Composition and Quantitative Analysis
Mass spectrometry is a cornerstone for determining the molecular weight, isotopic composition, and for quantifying this compound.
Isotopic Composition: DL-Valine has a molecular formula of C₅H₁₁NO₂ with a monoisotopic mass of approximately 117.08 Da. The incorporation of a single deuterium atom at the C2 position in this compound (C₅H₁₀D₁NO₂) results in a molecular mass of approximately 118.09 Da. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can detect the protonated molecular ion ([M+H]⁺) or other adducts. The presence of a peak at m/z corresponding to the deuterated species, alongside the non-deuterated species, allows for the direct determination of isotopic enrichment by comparing their respective signal intensities rsc.orgresearchgate.netcambridge.orgpitt.educreative-proteomics.comusra.edu. High-resolution mass spectrometry (HRMS) provides precise mass measurements, further confirming the elemental composition and isotopic labeling.
Quantitative Analysis: MS, particularly when coupled with chromatography (e.g., LC-MS), is highly effective for quantitative analysis. This compound can be quantified by using a known concentration of non-deuterated DL-Valine as an internal standard, or vice versa. The precise mass difference allows for distinct detection and quantification of each isotopologue. Stable isotope-labeled compounds are ideal internal standards due to their minimal differences in physicochemical properties compared to the analyte researchgate.netcambridge.orgpitt.educreative-proteomics.com. Methods like GC-MS and LC-MS are widely used for this purpose, offering high sensitivity and selectivity rsc.orgcreative-proteomics.com.
Table 2: Expected Mass Spectrometric Data for this compound
| Analyte | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| DL-Valine | C₅H₁₁NO₂ | 117.07898 | 118.08595 |
| DL-Valine-2-d₁ | C₅H₁₀D₁NO₂ | 118.08668 | 119.09365 |
Chromatographic Characterization
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other amino acids, and are often coupled with MS for detection.
Separation Techniques: Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography, are employed for amino acid separation savemyexams.comlibretexts.orgpressbooks.pubcutm.ac.in. HPLC, often coupled with UV detection or mass spectrometry (LC-MS), provides efficient separation based on differences in polarity, charge, or hydrophobicity creative-proteomics.com. Paper chromatography and thin-layer chromatography (TLC) are also utilized for amino acid analysis, separating components based on their differential partitioning between a stationary and a mobile phase savemyexams.comlibretexts.orgcutm.ac.inamrita.edu.
LC-MS for Isotopic Analysis: The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is particularly powerful for the analysis of isotopically labeled compounds like this compound. LC-MS allows for the separation of the deuterated compound from any non-deuterated valine or other matrix components, followed by highly sensitive and selective detection by MS, enabling accurate quantification of isotopic enrichment rsc.orgresearchgate.netcreative-proteomics.com.
Compound List
DL-Valine
this compound
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Amino Acid Analysis
Liquid Chromatography-Mass Spectrometry in tandem (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of amino acids, including isotopically labeled variants like this compound. This method typically involves separating the analyte using liquid chromatography, followed by ionization and detection using a mass spectrometer. For amino acids, pre-column derivatization is often employed to enhance their detectability and chromatographic behavior, although some UPLC-MS/MS methods can analyze underivatized amino acids jianhaidulab.comwaters.comacs.org.
When this compound is used as an internal standard, it co-elutes with endogenous valine but is distinguished by its unique mass-to-charge ratio (m/z) due to the deuterium incorporation. In LC-MS/MS, the quantification relies on monitoring specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. This approach effectively compensates for matrix effects and variations in ionization efficiency, leading to accurate and precise measurements jianhaidulab.comclearsynth.com. The "2-d1" notation indicates a mass shift of +1 Da compared to unlabeled valine.
Typical Application: Quantification of valine in biological samples (e.g., plasma, urine, tissue) where this compound serves as an internal standard to correct for sample loss during preparation and variations in instrument response jianhaidulab.comnih.gov.
Sensitivity: LC-MS/MS methods, particularly when coupled with UPLC, can achieve very low limits of detection (LODs) and quantification (LOQs), often in the femtomole to picomole range, allowing for the analysis of trace amounts of valine jianhaidulab.comresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for amino acid analysis, but it necessitates the conversion of polar amino acids into more volatile derivatives. Common derivatization strategies for valine include silylation (e.g., using MTBSTFA) or esterification followed by acylation sigmaaldrich.comnih.govnih.govresearchgate.net. The deuterium label on this compound is preserved during these derivatization processes, allowing for its distinction from unlabeled valine based on mass differences.
Derivatization: For GC-MS analysis, this compound would typically be derivatized to form compounds like N-acyl-O-alkyl esters or silyl (B83357) ethers. For example, silylation replaces active hydrogens with silyl groups, increasing volatility and thermal stability sigmaaldrich.com.
Mass Spectrometry Detection: The mass spectrum of the derivatized this compound would show characteristic fragment ions, with a mass shift corresponding to the deuterium atom. This allows for its selective detection and quantification, often using selected ion monitoring (SIM) or MRM modes.
Research Finding Example: A study on amino acid analysis by GC-MS demonstrated that derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) yields tert-butyl dimethylsilyl (TBDMS) derivatives of amino acids, with the derivative of valine having a molecular weight of 345 sigmaaldrich.com. The deuterated analog would exhibit a corresponding mass shift.
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements, enabling the unambiguous determination of elemental composition and isotopic fine structure. For this compound, HRMS is crucial for confirming its exact mass and the precise location and extent of deuterium incorporation.
Principle: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure masses with a resolving power of tens of thousands to hundreds of thousands, allowing for the differentiation of compounds with very similar nominal masses.
Application for this compound: HRMS can confirm the molecular formula of this compound by providing its accurate mass. For example, the monoisotopic mass of valine (C₅H₁₁NO₂) is approximately 117.0790 Da. This compound, with one deuterium atom at the C2 position (C₅H₁₀DNO₂), would have an accurate mass around 118.0853 Da lgcstandards.com. This precise mass measurement is vital for confirming isotopic enrichment and structural integrity.
Application of this compound as an Internal Standard in Quantitative Proteomics and Metabolomics Research
Deuterated internal standards are indispensable in quantitative proteomics and metabolomics due to their ability to mimic the behavior of the analyte in biological matrices while being distinguishable by mass spectrometry. This compound serves this purpose effectively for valine quantification.
Role as Internal Standard: When this compound is added to a biological sample at a known concentration, it undergoes the same extraction, derivatization (if applicable), and ionization processes as endogenous valine. Any losses or variations during sample preparation or instrumental analysis will affect both the analyte and the internal standard proportionally. By measuring the ratio of endogenous valine to this compound, researchers can accurately determine the original concentration of valine in the sample clearsynth.comcreative-proteomics.comgithub.io.
Benefits:
Compensation for Matrix Effects: Crucial in complex biological samples where ion suppression or enhancement can occur clearsynth.com.
Improved Accuracy and Precision: Minimizes variability and enhances the reliability of quantitative results jianhaidulab.comclearsynth.com.
Distinguishable Mass: The mass difference allows for clear separation and quantification by MS.
Research Context: this compound is used in studies investigating amino acid metabolism, protein turnover, nutritional biochemistry, and various disease states where valine levels are altered, such as maple syrup urine disease nih.govcaymanchem.com.
Chromatographic Separations for Enantiomeric and Diastereomeric Purity Assessment
While this compound is a racemic mixture (DL-form), chromatographic methods are essential for assessing the enantiomeric purity of valine itself or for separating diastereomers formed during derivatization if chiral derivatizing agents are used.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for separating enantiomers. For valine, this involves using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.
Methodology: this compound, or unlabeled valine, can be analyzed using chiral HPLC. The separation is achieved by passing the sample through a column packed with a CSP, such as polysaccharide-based phases (e.g., Chiralcel OD-3R) or cyclodextrin-based phases rsc.orgmdpi.comsigmaaldrich.commdpi.com.
Derivatization for Chiral HPLC: Native amino acids can be challenging to separate on chiral columns due to their zwitterionic nature and poor solubility in non-polar solvents. Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can form isoindole adducts, which often exhibit better chromatographic properties and are separable on chiral columns rsc.orgresearchgate.netrsc.org. If a chiral derivatizing agent is used with this compound, it would result in the formation of diastereomers, which can then be separated on an achiral column. However, the primary use of chiral HPLC here would be to assess the enantiomeric purity of unlabeled valine, or to confirm the enantiomeric composition of a synthesized deuterated valine if required.
Enantiomeric Excess (ee) Determination: The enantiomeric excess is calculated from the peak areas of the separated enantiomers in the chromatogram:
A method was developed to quantify D-Valine to a 0.05% chiral impurity level within L-Valine using OPA derivatization and a Chiralcel OD-3R column, achieving separation in under 20 minutes rsc.orgresearchgate.net.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Throughput
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, by employing smaller particle-sized stationary phases and operating at higher pressures jianhaidulab.comwaters.comijpcbs.comaustinpublishinggroup.comijsrtjournal.comcreative-proteomics.com.
Advantages for Amino Acid Analysis: UPLC can achieve rapid separation of amino acids, often without derivatization, which reduces sample preparation time and potential sources of error jianhaidulab.comwaters.comresearchgate.net. The enhanced resolution provided by UPLC is particularly beneficial for separating closely eluting compounds, including isomers or isobaric species, and can improve the accuracy of quantification, especially when using isotopically labeled internal standards.
Application with this compound: UPLC coupled with MS/MS is highly efficient for quantifying valine using this compound as an internal standard. The speed and resolution of UPLC enable higher sample throughput, which is critical for large-scale metabolomics studies jianhaidulab.comwaters.comsigmaaldrich.cn. For instance, UPLC-MS/MS methods can quantify multiple amino acids, including valine, within minutes, offering a substantial improvement over conventional HPLC-MS/MS jianhaidulab.com.
Applications of Dl Valine 2 D1 in Quantitative Biochemical and Bioreaction Studies
Metabolic Flux Analysis (MFA) with Deuterium (B1214612) Tracers
Metabolic Flux Analysis is a technique used to quantify the rates (fluxes) of intracellular reactions. The use of stable isotope tracers, such as the deuterium in DL-Valine-2-d1, is central to this methodology. mdpi.com
Theoretical Framework for Deuterium-Based Metabolic Flux Determination
The core principle of MFA is to introduce a labeled substrate into a biological system and track the distribution of the isotope through the metabolic network. mdpi.com When a cell is supplied with a deuterium-labeled nutrient, the tracer atom is incorporated into various downstream metabolites. mdpi.com The pattern and extent of this label incorporation are directly dependent on the rates of the enzymatic reactions that connect the metabolites. mdpi.com
For a system at a metabolic and isotopic steady state, the labeling pattern of any given metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. mdpi.com By measuring the mass isotopomer distributions (MIDs) of key metabolites—typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy—researchers can construct a system of mass balance equations. mdpi.comnsf.gov Solving this system of equations allows for the inference of intracellular fluxes that are otherwise not directly measurable. mdpi.comnsf.gov While carbon-13 (¹³C) is a common tracer, deuterium (²H) provides complementary information, particularly for tracking redox metabolism and hydrogen transfer reactions. mdpi.comoup.com However, the use of deuterium tracers requires careful consideration of potential kinetic isotope effects, where the heavier isotope can alter reaction rates, which may influence the observed labeling patterns. mdpi.com
Elucidation of Valine Metabolic Pathways and Intermediates using this compound Labeling
This compound is particularly suited for studying the metabolism of valine, an essential branched-chain amino acid. The catabolism of valine is initiated by a transamination reaction, where the amino group at the C-2 position is removed to produce the α-keto acid, α-ketoisovalerate. nih.govresearchgate.net This initial step involves the cleavage of the C-H bond at the alpha-carbon. nih.govnih.gov
By introducing this compound as a tracer, scientists can precisely track the fate of the deuterium atom. For example, in the transamination reaction catalyzed by a branched-chain aminotransferase, the deuterium from this compound would be transferred to the α-keto acid acceptor (e.g., α-ketoglutarate), forming labeled L-glutamate. nih.govnih.gov Monitoring the appearance of the deuterium label in glutamate (B1630785) and its absence in the resulting α-ketoisovalerate provides a direct measure of the flux through this specific transamination pathway. researchgate.net This allows for the quantification of how much valine is being broken down versus how much is being used for protein synthesis. researchgate.netpnas.org
| Metabolite | Mass Isotopomer | Relative Abundance (Control) | Relative Abundance (this compound Fed) | Interpretation |
|---|---|---|---|---|
| Valine | M+0 | 100% | ~50% | Represents the mixture of unlabeled (endogenous) and labeled (exogenous) valine pools. |
| M+1 | 0% | ~50% | ||
| Glutamate | M+0 | 100% | ~80% | The appearance of M+1 Glutamate indicates active transamination of the labeled valine. |
| M+1 | 0% | ~20% | ||
| α-Ketoisovalerate | M+0 | 100% | 100% | The product of valine transamination does not retain the C-2 deuterium, confirming the expected reaction mechanism. |
| M+1 | 0% | 0% |
Assessment of Carbon and Nitrogen Flow in Complex Biological Systems
While this compound directly traces hydrogen flow, its use can be integrated with other isotopic tracers, such as ¹³C and ¹⁵N, to build a more comprehensive picture of cellular metabolism. nih.gov Metabolism is a highly interconnected network where carbon skeletons, nitrogenous groups, and reducing equivalents (like the hydrogen traced by deuterium) are constantly exchanged. frontiersin.org
For instance, a study might employ a combination of [U-¹³C]-glucose, [¹⁵N]-glutamine, and this compound. This multi-tracer approach allows for the simultaneous tracking of carbon flow from glucose, nitrogen flow from glutamine, and the specific metabolic fate of valine's alpha-hydrogen. nih.govnih.gov This is particularly powerful for dissecting pathways where carbon and nitrogen metabolism converge, such as in the biosynthesis of other amino acids and nucleotides. nih.gov By analyzing the distinct isotopic signatures in downstream metabolites, researchers can resolve the contributions of different nutrient sources and quantify the intricate interplay between carbohydrate, nitrogen, and amino acid metabolism. nih.gov
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Delineation
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This phenomenon is a cornerstone of mechanistic enzymology, providing powerful insights into the transition states of enzyme-catalyzed reactions. nih.gov
Analysis of Primary and Secondary Deuterium Kinetic Isotope Effects in Enzymatic Reactions
Deuterium KIEs are classified as either primary or secondary.
Primary KIE (kH/kD > 1): A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov Because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, more energy is required to break it, resulting in a slower reaction rate for the deuterated substrate. The ratio of the rate constants (kH/kD) for primary deuterium KIEs is typically greater than 1, often in the range of 2 to 10. d-nb.infouni-konstanz.de
Secondary KIE (kH/kD ≠ 1): A secondary KIE is observed when the bond to the isotope is not broken in the rate-limiting step, but its bonding environment changes during the reaction, for example, a change in hybridization of the carbon atom. wikipedia.orgnumberanalytics.com These effects are generally much smaller than primary KIEs. An inverse secondary KIE (kH/kD < 1) can occur if the transition state has a "stiffer" vibrational potential than the ground state, which is common when an sp²-hybridized carbon becomes sp³-hybridized. rsc.org Conversely, a normal secondary KIE (kH/kD > 1) can be seen when an sp³-hybridized carbon becomes sp²-hybridized.
This compound as a Mechanistic Probe for Carbon-Hydrogen Bond Cleavage Events
This compound is an ideal mechanistic probe for enzymes that catalyze reactions involving the cleavage of the C-H bond at the α-carbon of valine. Key examples include branched-chain aminotransferases and D-amino acid oxidases, both of which are crucial in valine metabolism. nih.govnih.govd-nb.info
To use this compound as a probe, the kinetics of an enzyme are measured separately with the unlabeled (DL-Valine) and labeled (this compound) substrates. By comparing the kinetic parameters (e.g., Vmax or V/K), a KIE can be calculated.
If a large primary KIE (e.g., kH/kD of ~6) is observed, it provides strong evidence that the cleavage of the C-2 hydrogen is the slowest, or rate-limiting, step in the enzymatic mechanism. uni-konstanz.de For example, studies on D-amino acid oxidase with deuterated substrates have shown large primary isotope effects, supporting a mechanism where the C-H bond cleavage is a key part of the rate-determining step, likely through a hydride transfer. d-nb.infouni-konstanz.depnas.org Conversely, if the kH/kD ratio is close to 1, it suggests that C-H bond cleavage is not rate-limiting and that another step in the catalytic cycle, such as product release or a conformational change, is the bottleneck. nih.gov
| Substrate | Km (μM) | Vmax (μmol/min/mg) | kH/kD (on Vmax) | Mechanistic Implication |
|---|---|---|---|---|
| DL-Valine (H-Substrate) | 150 | 12.5 | 6.25 | A large primary KIE suggests that C-H(D) bond cleavage is the rate-determining step. |
| This compound (D-Substrate) | 155 | 2.0 |
Temperature Dependence and Quantum Mechanical Tunneling Effects on KIEs Involving Deuterated Valine
The substitution of a proton with a deuteron (B1233211) at the α-carbon of valine can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the C-D bond is slower than that of the corresponding C-H bond. The magnitude of this KIE and its dependence on temperature provide valuable insights into the reaction mechanism, particularly regarding the role of quantum mechanical tunneling. researchgate.net
Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. libretexts.orgwikipedia.org This effect is more pronounced for lighter particles like hydrogen and its isotopes. wikipedia.org In enzyme-catalyzed reactions involving hydrogen transfer, a temperature-independent KIE is often considered evidence for the contribution of tunneling. nsf.govnih.gov
Studies on enzymes like formate (B1220265) dehydrogenase have shown that mutations in the active site can alter the temperature dependence of the KIE. nsf.gov For instance, replacing a valine residue with a smaller amino acid like alanine (B10760859) or glycine (B1666218) can increase the temperature dependence of the KIE, suggesting that the wild-type enzyme's active site is finely tuned to facilitate hydride transfer, possibly through a tunneling mechanism. nsf.gov The temperature dependence of the KIE can be used to calculate the difference in activation energy (ΔEa) between the deuterated and non-deuterated substrates, providing a quantitative measure of the tunneling contribution. researchgate.net
Table 1: Illustrative Data on Temperature Dependence of KIEs
| Enzyme System | Mutation | Substrate | kH/kD at 25°C | ΔEa (kcal/mol) | Reference |
| Formate Dehydrogenase | Wild-Type | Formate | ~1.5 | ~0 | nsf.gov |
| Formate Dehydrogenase | V123A | Formate | >2.0 | >0 | nsf.gov |
| Formate Dehydrogenase | V123G | Formate | >2.5 | >0 | nsf.gov |
This table is illustrative and based on general findings in the field. Actual values can vary based on specific experimental conditions.
Investigation of Protein Turnover and Amino Acid Recycling Dynamics
Deuterated amino acids, including this compound, are invaluable tracers for studying protein turnover, which encompasses the continuous synthesis and degradation of proteins within a cell. liverpool.ac.uknih.gov These dynamic processes are fundamental to cellular homeostasis and adaptation. nih.gov
Quantitative Assessment of Protein Synthesis and Degradation Rates using Deuterated Valine Tracers
By introducing this compound into a biological system, researchers can monitor its incorporation into newly synthesized proteins over time. liverpool.ac.ukbiorxiv.org Mass spectrometry is typically used to measure the enrichment of the deuterated valine in specific proteins or the entire proteome. nih.gov The rate of incorporation provides a direct measure of the fractional synthesis rate (FSR) of proteins. nih.gov
Conversely, the rate of disappearance of the deuterated label from a pre-labeled protein pool can be used to determine the fractional breakdown rate (FBR). nih.govscispace.com This "pulse-chase" approach allows for the quantification of protein degradation kinetics. The half-life of a protein, a measure of its stability, can be calculated from its degradation rate. oup.com Studies have shown that protein turnover rates can vary dramatically, with some proteins having half-lives of hours while others persist for days or even months. nih.govoup.com
Table 2: Representative Protein Turnover Rates in Different Tissues
| Tissue | Median Protein Degradation Rate (k_d, day⁻¹) | Reference |
| Liver | High | liverpool.ac.uk |
| Kidney | High | liverpool.ac.uk |
| Heart | Intermediate | liverpool.ac.uk |
| Muscle | Low | liverpool.ac.uk |
This table presents a general comparison of protein turnover rates across different tissues as observed in studies using deuterated amino acid tracers.
Methodologies for Measuring Amino Acid Incorporation into Cellular Proteins
The primary technique for measuring the incorporation of deuterated valine into proteins is mass spectrometry. nih.gov After isolating proteins from cells or tissues, they are typically digested into smaller peptides using enzymes like trypsin. biorxiv.org These peptides are then analyzed by a mass spectrometer, which can distinguish between peptides containing the naturally abundant isotope and those that have incorporated deuterium. liverpool.ac.ukbiorxiv.org
The relative isotopic abundance (RIA) of the labeled amino acid in the precursor pool (the free amino acid pool available for protein synthesis) is a critical parameter for accurately calculating protein synthesis rates. liverpool.ac.uk This can be determined by analyzing the isotopic enrichment of the free amino acid in the tissue or by monitoring the labeling of secreted proteins, which reflect the precursor pool enrichment. liverpool.ac.uk Advanced analytical methods, such as those that involve a reverse lookup of numerically approximated peptide isotope envelopes, have been developed to improve the accuracy and coverage of protein turnover measurements. biorxiv.org
De Novo Biochemical Pathway Elucidation and Enzyme Specificity Profiling
Isotopically labeled compounds like this compound are instrumental in tracing metabolic pathways and understanding the specificity of enzymes. ableweb.orgresearchgate.net
Mapping of Uncharacterized Metabolic Routes Involving Valine
By following the deuterium label from this compound as it is metabolized, researchers can identify novel biochemical transformations and interconnectivities between metabolic pathways. biorxiv.orguni-saarland.de For instance, untargeted metabolomics approaches can reveal unexpected downstream metabolites of valine, shedding light on previously unknown enzymatic reactions or metabolic shunts. uni-saarland.de This is particularly valuable in understanding the metabolic reprogramming that occurs in various physiological and pathological states. biorxiv.org The biosynthesis of valine itself involves a series of enzymatic steps, and deuterated precursors can be used to study the flux through this pathway. researchgate.net
Stereochemical Aspects of Enzyme Catalysis with Deuterated Substrates
The use of stereospecifically deuterated substrates can provide detailed information about the stereochemistry of enzyme-catalyzed reactions. nih.govcdnsciencepub.com For example, by using substrates deuterated at a prochiral center, it is possible to determine which of the two chemically equivalent hydrogen atoms is removed by the enzyme. cdnsciencepub.com
Enzymes that catalyze reactions at the α-carbon of amino acids, such as racemases or transaminases, can be probed using this compound. nih.gov The stereochemical outcome of the reaction, whether it proceeds with retention or inversion of configuration, can be determined by analyzing the stereochemistry of the deuterated product. nih.gov Such studies have revealed that the stereoselectivity of an enzyme can vary depending on the substrate. nih.gov This information is crucial for understanding the precise three-dimensional arrangement of the substrate within the enzyme's active site and the mechanism of catalysis. wisc.edu
Computational and Theoretical Studies Relevant to Dl Valine 2 D1
Quantum Chemical Calculations for Isotope Effects and Transition State Structures
Quantum chemical calculations are fundamental to understanding how the substitution of a protium (B1232500) atom with a deuterium (B1214612) atom at the C-2 position of DL-valine influences its reactivity. These calculations, often employing Density Functional Theory (DFT), are crucial for predicting kinetic isotope effects (KIEs) and characterizing the geometry and energetics of transition state structures.
The primary KIE arises from the change in the zero-point vibrational energy (ZPVE) of the C-H bond versus the C-D bond. The C-D bond has a lower ZPVE due to the heavier mass of deuterium, thus requiring more energy to be broken. This difference in bond strength can lead to a significant change in reaction rates for processes where the C-2 hydrogen (or deuterium) is involved in the rate-determining step. Quantum chemical calculations can model the vibrational frequencies of both the ground state and the transition state for the deuterated and non-deuterated species, allowing for the theoretical prediction of the KIE. For a reaction involving the cleavage of the C-H/C-D bond at the C-2 position of valine, a primary KIE greater than 1 (kH/kD > 1) is expected. The magnitude of this effect provides insight into the nature of the transition state.
Secondary KIEs can also be calculated, which occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. For DL-Valine-2-d1, this could be observed in reactions where the stereochemistry or hybridization at the C-2 position changes during the reaction.
Finding the transition state structure is a key objective of these calculations. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed to locate the saddle point on the potential energy surface that represents the transition state. github.io The calculated geometry and energy of the transition state for a reaction involving this compound can reveal subtle changes in bond lengths and angles compared to the non-deuterated analog, providing a more complete picture of the reaction mechanism.
Table 1: Theoretical Kinetic Isotope Effects for a Hypothetical Reaction Involving this compound
| Reaction Step | Computational Method | Calculated kH/kD | Implication for Transition State |
|---|---|---|---|
| C-H/C-D bond cleavage | DFT (B3LYP/6-31G*) | 6.5 | Symmetric transition state |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations of Deuterated Amino Acid Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with biological macromolecules such as proteins and nucleic acids. These simulations can provide insights into the structural and energetic consequences of deuteration on binding affinities and conformational dynamics.
A crucial component of MD simulations is the force field, which is a set of parameters that define the potential energy of the system. uiuc.edu Standard force fields like AMBER and CHARMM have been developed primarily for non-deuterated biomolecules. nih.govbioexcel.eu For simulations involving deuterated species, it is often necessary to re-parameterize the force field to account for the subtle changes in bond lengths, angles, and vibrational frequencies introduced by the heavier isotope. However, for many applications, standard force fields can still provide valuable qualitative insights. Some modern force fields, such as CHARMM36, have parameters available for D-amino acids, which is particularly relevant for simulating the DL-racemic mixture of valine. bioexcel.eu
MD simulations can be used to study how the deuteration at the C-2 position of valine affects its interactions within a protein's active site. For instance, the slightly shorter and stronger C-D bond compared to the C-H bond can lead to minor alterations in the van der Waals interactions and hydrogen bonding patterns with neighboring residues. While these effects are generally small for a single deuterium substitution, they can be cumulative and lead to measurable changes in binding free energy. Steered molecular dynamics (SMD) simulations can be employed to model the process of ligand unbinding, providing a way to compare the forces required to pull deuterated versus non-deuterated valine from a binding pocket. youtube.com
Furthermore, MD simulations can explore the impact of deuteration on the conformational landscape of peptides and proteins containing this compound. The altered vibrational dynamics of the deuterated side chain could potentially influence the local flexibility and the equilibrium between different conformational substates of the macromolecule.
Table 2: Potential Effects of C-2 Deuteration on Valine-Protein Interactions from MD Simulations
| Property | Predicted Effect | Rationale |
|---|---|---|
| Binding Affinity | Minor change | Altered van der Waals contacts and local electrostatics |
| Conformational Dynamics | Subtle shift in rotamer populations | Changes in vibrational frequencies and steric effects |
This table presents potential effects based on general principles of molecular dynamics simulations.
In Silico Modeling for Predicting Metabolic Flux Distributions with Deuterated Substrates
In silico metabolic modeling is a powerful tool for predicting how the introduction of a deuterated substrate like this compound will affect the flow of metabolites through a biological network. ucsd.edu Metabolic Flux Analysis (MFA) is a key technique in this area, and the use of isotopically labeled substrates is central to its application. nih.gov While 13C is the most common isotope used in MFA, deuterium labeling can also provide valuable information. frontiersin.orgcreative-proteomics.comcreative-proteomics.com
Genome-scale metabolic models (GEMs) are computational representations of the entire metabolic network of an organism. These models can be used to simulate the metabolic fate of this compound. By providing the deuterated valine as a nutrient source in the simulation, it is possible to track the deuterium label as it is incorporated into other metabolites through various biochemical reactions. This allows for the prediction of the labeling patterns in downstream products of valine catabolism.
Computational tools for MFA, such as those that employ elementary metabolite units (EMU) or cumomer balancing, can be adapted to handle deuterium labeling data. nih.gov These methods use the experimentally measured distribution of isotopologues in key metabolites (e.g., from mass spectrometry or NMR) to infer the fluxes through the metabolic network. In silico simulations can be used to design optimal labeling experiments by predicting which deuterated substrate will provide the most information about the fluxes of interest.
For this compound, in silico modeling can help to understand how this specific deuteration pattern influences the pathways of valine degradation. For example, it can predict the relative contributions of different enzymes that might act on valine and how the kinetic isotope effect associated with the C-D bond cleavage might alter the flux distribution at branch points in the metabolic network.
Table 3: Predicted Labeled Products from in Silico Metabolic Modeling of this compound Catabolism
| Metabolic Pathway | Key Enzyme | Predicted Labeled Product(s) |
|---|---|---|
| Transamination | Branched-chain aminotransferase | α-Ketoisovalerate-2-d1 |
| Oxidative decarboxylation | Branched-chain α-keto acid dehydrogenase | Isobutyryl-CoA-1-d1 |
This table outlines the expected initial labeled products based on known metabolic pathways of valine.
Integration of Computational Chemistry with Experimental Deuterium Labeling Data
The synergy between computational chemistry and experimental data is crucial for a comprehensive understanding of the effects of isotopic labeling. Computational models can aid in the interpretation of complex experimental results, while experimental data serves to validate and refine the theoretical models.
In the context of this compound, quantum chemical calculations of NMR chemical shifts and coupling constants can be directly compared with experimental NMR spectra. mdpi.com Deuteration at the C-2 position will cause a characteristic upfield shift in the 13C NMR spectrum for the C-2 carbon and will alter the coupling patterns in the 1H NMR spectrum. Accurately predicting these changes with computational methods can help to confirm the site of deuteration and provide insights into the electronic structure around the labeled position.
Similarly, the results from MD simulations can be compared with experimental techniques that probe protein dynamics, such as neutron scattering or NMR relaxation experiments. For example, if MD simulations predict a change in the flexibility of a protein loop upon binding of this compound, this could be experimentally verified.
For metabolic studies, the labeling patterns of metabolites predicted by in silico flux models can be directly compared to data obtained from mass spectrometry (MS) or NMR analysis of cell extracts after feeding with this compound. Discrepancies between the predicted and experimental labeling patterns can be used to refine the metabolic model, for instance, by identifying missing reactions or incorrect flux constraints. This iterative process of modeling and experimentation is a powerful approach for elucidating the complexities of metabolic networks.
Table 4: Complementary Computational and Experimental Techniques for Studying this compound
| Computational Technique | Experimental Technique | Information Gained |
|---|---|---|
| Quantum Chemical Calculations (KIE) | Kinetic assays | Reaction mechanism, transition state structure |
| Quantum Chemical Calculations (NMR parameters) | NMR spectroscopy | Structural confirmation, electronic environment |
| Molecular Dynamics Simulations | X-ray crystallography, Cryo-EM | Binding modes, conformational changes |
Emerging Research Directions and Methodological Advancements for Dl Valine 2 D1
Development of Novel High-Throughput Synthetic and Analytical Strategies for Deuterated Amino Acids
The expanding application of deuterated amino acids in research and clinical settings has spurred the development of more efficient and scalable methods for their synthesis and analysis. Historically, the preparation of site-specifically deuterated amino acids has been a complex and often low-yielding process. However, recent advancements are addressing these limitations, paving the way for broader accessibility and application.
Synthetic Strategies:
A significant shift in the synthesis of deuterated amino acids involves the move towards biocatalytic and chemoenzymatic methods. rsc.orgnih.gov These approaches offer high selectivity and milder reaction conditions compared to traditional chemical syntheses. rsc.org For instance, enzyme-catalyzed hydrogen-deuterium (H/D) exchange provides a direct and efficient route to introduce deuterium (B1214612) into specific positions of an amino acid. nih.gov One innovative strategy employs a dual-protein catalysis system, where an aminotransferase and a partner protein work in tandem to achieve Cα and Cβ H/D exchange on a variety of amino acids. nih.govwisc.edu Another promising biocatalytic method utilizes a reductive amination approach, where an amino acid dehydrogenase introduces the deuterium label, the nitrogen atom, and the chiral center in a single step. rsc.orgchemrxiv.org This method is particularly advantageous as it can be customized for different isotopic labeling patterns (²H, ¹³C, ¹⁵N) and uses inexpensive and readily available isotopic precursors like deuterium oxide (D₂O). rsc.orgchemrxiv.org
Palladium-catalyzed H/D exchange protocols have also emerged as a robust method for synthesizing β-deuterated amino acids, which have traditionally been challenging to produce. researchgate.net Furthermore, organophotocatalytic radical approaches are being developed to prepare enantioenriched α-deuterated α-amino acids from readily available starting materials. acs.orgnih.gov These methods offer a distinct advantage by enabling the simultaneous and highly selective incorporation of both a deuterium atom and a bulky side chain. nih.gov
Analytical Strategies:
The increasing demand for deuterated amino acid analysis has driven the development of high-throughput and sensitive analytical techniques. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the quantitative analysis of deuterated amino acids in complex biological samples. mdpi.com To address the challenge of racemization that can occur during sample preparation (specifically protein hydrolysis), a method utilizing deuterated hydrochloric acid (DCl) for hydrolysis has been developed. mdpi.com This approach effectively eliminates the bias introduced by racemization, allowing for the accurate determination of L- and D-amino acid ratios. mdpi.com
Furthermore, novel methods combining chiral chromatography with time-of-flight mass spectrometry (TOFMS) are enabling high-throughput and widely-targeted profiling of D-amino acids without the need for derivatization. nih.gov These advanced analytical platforms offer significantly reduced analysis times and broader coverage of analytes, facilitating more comprehensive studies of D-amino acid metabolism. nih.gov
| Synthetic/Analytical Strategy | Description | Key Advantages |
| Biocatalytic Reductive Amination | Employs amino acid dehydrogenases to introduce deuterium, a nitrogen atom, and a chiral center in a single step. rsc.orgchemrxiv.org | High stereoselectivity, use of inexpensive isotopic precursors, customizable labeling patterns. rsc.orgchemrxiv.org |
| Dual-Protein Catalysis | Utilizes an aminotransferase and a partner protein for site-selective Cα and Cβ H/D exchange. nih.govwisc.edu | High deuterium incorporation, excellent retention of configuration, applicable to a broad range of amino acids. nih.govwisc.edu |
| Palladium-Catalyzed H/D Exchange | A chemical method for the synthesis of β-deuterated amino acids. researchgate.net | Highly efficient, applicable to a variety of amino amides. researchgate.net |
| Organophotocatalytic Radical Approach | A mild and versatile protocol for preparing enantioenriched α-deuterated α-amino acids. acs.orgnih.gov | Convergent synthesis, simultaneous incorporation of deuterium and side chains, addresses sterically demanding structures. acs.orgnih.gov |
| LC-MS/MS with DCl Hydrolysis | An analytical method to prevent racemization during protein hydrolysis for accurate L- and D-amino acid analysis. mdpi.com | Eliminates racemization-induced bias, sensitive and suitable for complex matrices. mdpi.com |
| Chiral Chromatography with TOFMS | A high-throughput method for underivatized D-amino acid profiling. nih.gov | Short analytical time, high enantioseparability, large coverage of target analytes. nih.gov |
Application of DL-Valine-2-d1 in Advanced Imaging Techniques for Metabolic Mapping (e.g., Deuterium Metabolic Imaging)
Deuterium Metabolic Imaging (DMI) is a rapidly emerging non-invasive imaging modality that utilizes deuterated substrates, like this compound, to visualize and quantify metabolic pathways in vivo. researchgate.netyale.edu This technique leverages magnetic resonance spectroscopy (MRS) to detect the deuterium signal from the administered substrate and its downstream metabolites, providing a dynamic map of metabolic fluxes. yale.eduisotope.com
The principle of DMI lies in the administration of a deuterated compound, which is then metabolized by the body. The deuterium atoms are incorporated into various metabolic products, each having a distinct chemical shift in the deuterium MR spectrum. isotope.com By measuring the relative peak areas of these deuterated metabolites, researchers can gain insights into the activity of specific metabolic pathways. isotope.com One of the key advantages of DMI is the low natural abundance of deuterium, which eliminates the need for background signal suppression. researchgate.net Additionally, the favorable MR characteristics of deuterium, such as short T1 relaxation times, contribute to good sensitivity. researchgate.net
While deuterated glucose is a commonly used tracer in DMI studies to investigate glycolysis and the tricarboxylic acid (TCA) cycle, the application is expanding to include other deuterated substrates like amino acids. yale.edunih.gov For instance, while deuterated glucose may not lead to significant enrichment in hepatic glutamine and glutamate (B1630785), deuterated acetate (B1210297) has been shown to be a more suitable tracer for probing TCA cycle activity in the liver. nih.gov The use of deuterated amino acids like this compound holds promise for investigating protein synthesis and amino acid metabolism in various tissues and disease states.
Another powerful technique that complements DMI is Stimulated Raman Scattering (SRS) microscopy combined with deuterium labeling. springernature.com This method allows for the visualization of metabolic dynamics at the single-cell level. springernature.com By introducing a deuterated substrate, such as [D7]-glucose, researchers can track the incorporation of deuterium into newly synthesized macromolecules like proteins and lipids. springernature.com This provides a high-resolution spatial map of metabolic activity within tissues. springernature.com
Expansion of Deuterium-Based Tracing to Diverse Biological Systems and Non-Model Organisms
The application of deuterium-based tracing is extending beyond traditional model organisms to encompass a wider range of biological systems. This expansion is crucial for understanding metabolic diversity and adaptation in different environments.
Deuterium oxide (D₂O), or heavy water, is a versatile tracer that can be used to label a wide array of biomolecules through metabolic processes. physiology.orgmetsol.com This approach has been used to study protein turnover and metabolic activity in various organisms. physiology.org The resurgence in the use of D₂O has been largely facilitated by advancements in mass spectrometry, which allow for the detection of low levels of deuterium enrichment in biomolecules. physiology.org
Deuterium tracing is also proving to be a valuable tool in microbiology. Raman microspectroscopy can be used to trace the incorporation of deuterium from labeled substrates into individual bacterial cells. medsci.orgacs.org This allows for the study of metabolic activity and heterogeneity within microbial populations. medsci.orgacs.org For example, this technique has been used to investigate the biodegradation of deuterated plastics by tracing the deuterium label into microbial biomass. acs.org
Furthermore, there is growing interest in applying these techniques to non-model organisms to understand their unique metabolic adaptations. Nearly neutral theory, for instance, can be used to compare amino acid frequencies in species with different effective population sizes, revealing subtle selective preferences for certain amino acids like valine over isoleucine in vertebrates with more effective selection. nih.gov
Integration of Deuterium Isotope Labeling with Multi-Omics Approaches for Systems-Level Understanding
To gain a comprehensive understanding of complex biological systems, researchers are increasingly integrating deuterium isotope labeling with various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. creative-proteomics.comnih.gov This multi-omics approach provides a holistic view by connecting molecular processes at different biological levels. creative-proteomics.com
Isotope labeling, including with deuterium, provides crucial information on metabolic fluxes and the dynamic nature of metabolic networks. nih.gov When combined with transcriptomics and proteomics data, it can help elucidate how changes in gene and protein expression translate into alterations in metabolic function. For example, stable isotope labeling can assist in the structural identification of metabolites, which is often a bottleneck in metabolomics studies. nih.gov
Q & A
Q. What are the key physicochemical properties of DL-Valine-2-d1, and how do they influence experimental handling?
this compound (CAS 14246-21-0) is a deuterium-labeled analog of DL-valine, with a molecular formula of C₅H₁₀DNO₂ and a molecular weight of 118.15 g/mol . Its melting point is approximately 295°C (dec.), similar to non-deuterated DL-valine . The deuterium substitution at the 2-position may slightly alter solubility and crystallization kinetics, requiring precise control of solvent polarity during dissolution. Storage recommendations include airtight containers in dry, ventilated environments to prevent isotopic exchange or moisture absorption .
Q. What analytical methods are most reliable for confirming isotopic purity and positional specificity of deuterium in this compound?
Isotopic purity (≥98 atom% D) is typically verified via:
- Nuclear Magnetic Resonance (¹H NMR) : Absence of the proton signal at the 2-position confirms deuterium incorporation .
- Mass Spectrometry (MS) : High-resolution MS detects the mass shift (+1 Da) and quantifies isotopic enrichment .
- Isotope Ratio Mass Spectrometry (IRMS) : Validates bulk deuterium content with precision <0.1% .
| Method | Detection Limit | Key Advantage |
|---|---|---|
| ¹H NMR | 0.1% H impurity | Position-specific confirmation |
| HRMS | 0.01 Da | High sensitivity |
| IRMS | 0.1 atom% | Bulk quantification |
Q. How does this compound differ structurally and functionally from other deuterated valine variants (e.g., DL-Valine-3-d1)?
Deuterium placement affects metabolic pathways and intermolecular interactions. This compound introduces isotopic substitution at the α-carbon, potentially altering enzyme binding in metabolic studies, whereas DL-Valine-3-d1 labels the β-carbon, which may have minimal impact on amino acid transporters . Functional differences must be validated using kinetic isotope effect (KIE) assays .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize racemization and maximize isotopic yield?
Racemization during synthesis is a critical challenge. Strategies include:
- Chiral Resolution : Use of enantioselective catalysts (e.g., L-proline derivatives) to separate D- and L-forms post-synthesis .
- Deuterium Exchange : Acid-catalyzed H/D exchange at the 2-position under controlled pH (2–4) and temperature (40–60°C) to preserve stereochemistry .
- Quality Control : Regular HPLC with chiral columns (e.g., Chirobiotic T) to monitor enantiomeric excess (>99%) .
Q. What experimental design considerations are critical when using this compound in metabolic flux analysis?
- Tracer Concentration : Sub-μM levels to avoid isotopic dilution in cell cultures .
- Sampling Intervals : Frequent timepoints (e.g., every 15–30 mins) to capture transient metabolic intermediates .
- Control Experiments : Parallel studies with non-deuterated valine to distinguish kinetic isotope effects from background noise .
Q. How should researchers address contradictions in deuterium incorporation data observed across replicate experiments?
Contradictions may arise from:
- Isotopic Exchange : Ambient humidity or improper storage leading to H/D exchange. Mitigate using inert atmospheres (N₂/Ar) during handling .
- Analytical Variability : Calibrate instruments with certified reference standards (e.g., NIST SRM 3672) before each run .
- Biological Variability : Use clonal cell lines and standardized growth media to reduce inter-experiment variability .
A troubleshooting workflow should include:
Q. What are the implications of deuterium-induced metabolic perturbations in longitudinal studies using this compound?
Deuterium can slow enzymatic reactions due to the kinetic isotope effect (KIE), particularly in dehydrogenase-mediated pathways. For example:
- Valine Catabolism : Reduced activity of branched-chain amino acid transaminase (BCAT) may skew flux measurements in the TCA cycle .
- Protein Synthesis : KIE at the ribosome level could delay translation rates, requiring adjustment of pulse-chase experimental timelines .
Methodological Guidelines
- Data Reporting : Use triple-quadrupole MS for quantifying low-abundance deuterated metabolites, with detection limits <1 pmol/mg protein .
- Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal, as per Sigma-Aldrich’s safety protocols .
- Interdisciplinary Collaboration : Partner with computational chemists to model deuterium’s impact on molecular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
